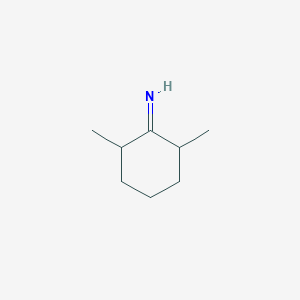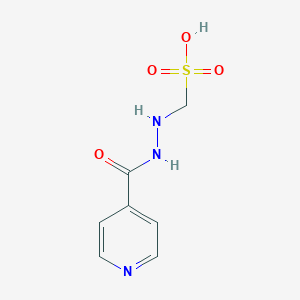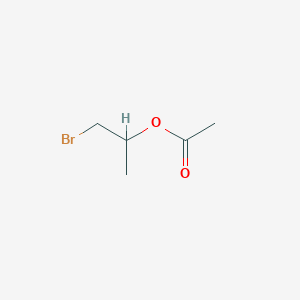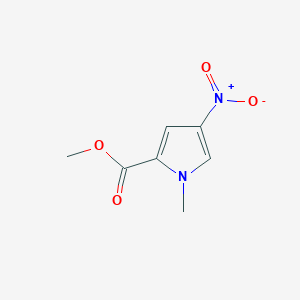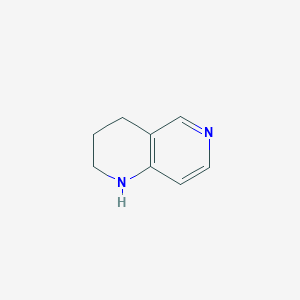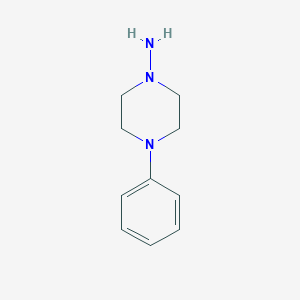
1-Allyloxy-2,4,6-trimethylolbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Allyloxy-2,4,6-trimethylolbenzene is a compound that belongs to the family of phenolic resins. It is commonly used in the production of coatings, adhesives, and plastics. This compound has gained significant attention due to its unique properties, which make it an ideal material for various scientific research applications.
Wirkmechanismus
The mechanism of action of 1-Allyloxy-2,4,6-trimethylolbenzene is not well understood. However, it is believed that the compound works by forming strong chemical bonds with the material it is applied to. This results in improved adhesion and mechanical properties of the material.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 1-Allyloxy-2,4,6-trimethylolbenzene. However, it is considered to be a safe compound with low toxicity levels. It is not known to cause any adverse effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-Allyloxy-2,4,6-trimethylolbenzene in lab experiments include its excellent adhesive properties, which make it an ideal material for the production of composites. It is also a stable compound that can be easily synthesized in the laboratory.
The limitations of using 1-Allyloxy-2,4,6-trimethylolbenzene in lab experiments include its limited solubility in water, which can make it difficult to work with. It is also a relatively expensive compound, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on 1-Allyloxy-2,4,6-trimethylolbenzene. These include:
1. Developing new synthesis methods to improve the yield and purity of the compound.
2. Exploring new scientific research applications of the compound, such as in the production of nanomaterials.
3. Investigating the mechanism of action of the compound to better understand its adhesive properties.
4. Conducting more research on the biochemical and physiological effects of the compound to determine its safety for human use.
In conclusion, 1-Allyloxy-2,4,6-trimethylolbenzene is a compound with unique properties that make it an ideal material for various scientific research applications. While there is limited research on its biochemical and physiological effects, it is considered to be a safe compound with low toxicity levels. Further research is needed to explore new applications of the compound and to better understand its mechanism of action.
Synthesemethoden
The synthesis of 1-Allyloxy-2,4,6-trimethylolbenzene involves the reaction of allyl alcohol with trimethylolbenzene in the presence of a catalyst. The reaction is carried out under controlled conditions of temperature and pressure to obtain a high yield of the desired product.
Wissenschaftliche Forschungsanwendungen
1-Allyloxy-2,4,6-trimethylolbenzene has a wide range of scientific research applications. It is commonly used in the production of coatings, adhesives, and plastics due to its excellent adhesive properties. It is also used in the production of composites, where it is added to reinforce the material and improve its mechanical properties.
Eigenschaften
CAS-Nummer |
10580-81-1 |
|---|---|
Produktname |
1-Allyloxy-2,4,6-trimethylolbenzene |
Molekularformel |
C12H16O4 |
Molekulargewicht |
224.25 g/mol |
IUPAC-Name |
[3,5-bis(hydroxymethyl)-4-prop-2-enoxyphenyl]methanol |
InChI |
InChI=1S/C12H16O4/c1-2-3-16-12-10(7-14)4-9(6-13)5-11(12)8-15/h2,4-5,13-15H,1,3,6-8H2 |
InChI-Schlüssel |
LCZGQAGYKBQHKZ-UHFFFAOYSA-N |
SMILES |
C=CCOC1=C(C=C(C=C1CO)CO)CO |
Kanonische SMILES |
C=CCOC1=C(C=C(C=C1CO)CO)CO |
Andere CAS-Nummern |
64051-40-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B76262.png)
![6-Methylbicyclo[4.2.0]octan-2-one](/img/structure/B76264.png)
![Dichloro-[2,2]-paracyclophane](/img/structure/B76265.png)
